molecular formula C13H20O2 B12550447 Phenol, 4-butoxy-2,3,6-trimethyl- CAS No. 148081-69-0

Phenol, 4-butoxy-2,3,6-trimethyl-

Cat. No.: B12550447
CAS No.: 148081-69-0
M. Wt: 208.30 g/mol
InChI Key: MYRYIFIFOOHOBP-UHFFFAOYSA-N
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Description

Phenol (B47542), 4-butoxy-2,3,6-trimethyl- is a polysubstituted aromatic compound featuring a core phenol structure modified with three methyl groups and a butoxy group. This specific substitution pattern places it at the intersection of several key areas in organic chemistry, including the study of sterically hindered phenols and the synthesis of aryl ethers. Its structure invites investigation into the interplay of electronic and steric effects on the reactivity of the phenolic hydroxyl group and the aromatic ring.

PropertyData
IUPAC Name 4-Butoxy-2,3,6-trimethylphenol
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Canonical SMILES CCCCOC1=C(C(=C(C=C1C)C)O)C
CAS Number 1000292-39-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148081-69-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-butoxy-2,3,6-trimethylphenol

InChI

InChI=1S/C13H20O2/c1-5-6-7-15-12-8-9(2)13(14)11(4)10(12)3/h8,14H,5-7H2,1-4H3

InChI Key

MYRYIFIFOOHOBP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C(=C1)C)O)C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for Regioselective Synthesis of Phenol (B47542), 4-butoxy-2,3,6-trimethyl-

The primary challenge in synthesizing Phenol, 4-butoxy-2,3,6-trimethyl- lies in achieving the specific 2,3,4,6-substitution pattern. The synthetic approach can diverge into two main retrosynthetic pathways: forming the aryl ether bond from a pre-alkylated phenol (2,3,6-trimethylphenol) or alkylating a pre-existing butoxyphenol. Each strategy relies on different sets of reactions to control the regiochemical outcome.

These methods commence with the readily available 2,3,6-trimethylphenol (B1330405), focusing on the selective formation of the C-O bond at the C4-position, which is sterically unhindered, to introduce the butoxy group.

The Williamson ether synthesis is a venerable and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving a deprotonated alcohol (alkoxide) and an organohalide. wikipedia.orglibretexts.org

In the context of synthesizing Phenol, 4-butoxy-2,3,6-trimethyl-, the starting material is 2,3,6-trimethylphenol. The first step involves the deprotonation of the phenolic hydroxyl group using a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. libretexts.orgyoutube.com This phenoxide ion is a potent nucleophile. The subsequent step is the reaction of this nucleophile with a primary alkyl halide, such as 1-bromobutane or 1-iodobutane. wikipedia.orgmasterorganicchemistry.com The phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the desired ether linkage. wikipedia.org

For this SN2 reaction to be efficient, primary alkyl halides are strongly preferred, as secondary and tertiary halides are prone to undergo elimination reactions, especially in the presence of a strong base like a phenoxide. masterorganicchemistry.comlibretexts.org The steric hindrance from the two ortho-methyl groups in 2,3,6-trimethylphenol does not significantly impede the reaction at the phenolic oxygen, making this a viable route.

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

Parameter Condition Rationale
Substrate 2,3,6-trimethylphenol Precursor with the required alkyl substitution pattern.
Base Sodium Hydride (NaH) Strong, non-nucleophilic base that irreversibly deprotonates the phenol.
Alkylating Agent 1-Bromobutane Primary alkyl halide, ideal for minimizing elimination side reactions.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Aprotic polar solvents that solvate the cation and facilitate the SN2 reaction.
Temperature Room Temperature to 60 °C Mild conditions are generally sufficient for the reaction to proceed to completion.

Modern synthetic organic chemistry offers powerful alternatives to classical methods, with palladium-catalyzed cross-coupling reactions being at the forefront. The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, enabling the synthesis of aryl ethers under relatively mild conditions. nih.gov This methodology is particularly useful for substrates where the Williamson synthesis may be sluggish or incompatible with other functional groups.

This approach would involve the cross-coupling of an aryl halide or triflate with an alcohol. For the synthesis of Phenol, 4-butoxy-2,3,6-trimethyl-, the strategy would start with a halogenated precursor, such as 4-bromo-2,3,6-trimethylphenol. This aryl bromide is then reacted with butanol or sodium butoxide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those based on a biaryl backbone, have proven effective in promoting the reductive elimination step that forms the C-O bond. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. researchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Butoxylation

Component Example Purpose
Aryl Halide 4-Bromo-2,3,6-trimethylphenol Electrophilic coupling partner.
Alcohol Butanol / Sodium Butoxide Nucleophilic coupling partner.
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Catalyst precursor.
Ligand XPhos, SPhos, Biaryl phosphines Stabilizes the palladium center and facilitates the catalytic cycle. nih.gov
Base Cs₂CO₃, K₃PO₄, NaOt-Bu Activates the alcohol and facilitates the transmetalation step. researchgate.net
Solvent Toluene, Dioxane Aprotic solvent suitable for cross-coupling reactions.

An alternative synthetic design involves starting with a simpler phenol derivative and sequentially introducing the necessary substituents. This requires precise control over the regioselectivity of electrophilic aromatic substitution and etherification reactions.

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction used to install alkyl groups on an aromatic ring. libretexts.orgmasterorganicchemistry.com This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com

To synthesize Phenol, 4-butoxy-2,3,6-trimethyl-, one could theoretically start with 4-butoxyphenol and introduce the three methyl groups via Friedel-Crafts alkylation using a methylating agent like chloromethane. The butoxy group (-OBu) is a powerful activating group and an ortho-, para-director. Since the para position is occupied, it would direct incoming electrophiles to the ortho positions (C2 and C6).

However, this approach is fraught with challenges:

Polyalkylation: The introduction of the first methyl group makes the ring even more reactive towards further substitution, making it difficult to stop the reaction at the desired stage and often leading to a mixture of products. libretexts.org

Regiocontrol: While the butoxy group directs to the C2 and C6 positions, introducing the third methyl group specifically at the C3 position is not feasible in a single Friedel-Crafts step due to the directing effects of the existing substituents.

Rearrangements: The reaction proceeds through a carbocation intermediate, which is susceptible to rearrangement to form a more stable carbocation, although this is not an issue when using methyl halides. youtube.com

Due to these limitations, a stepwise approach is more practical. For instance, one might start with a cresol or xylenol derivative, introduce the butoxy group, and then perform further alkylations under controlled conditions. The synthesis of 2,3,6-trimethylphenol itself can be achieved through specific industrial processes involving the methylation of phenol or cresols over specialized catalysts. google.com

Table 3: Friedel-Crafts Alkylation Parameters and Challenges

Parameter Description Challenges for Target Synthesis
Substrate 4-Butoxyphenol The aromatic ring to be alkylated.
Alkylating Agent Chloromethane (CH₃Cl) Source of the electrophilic methyl group.
Catalyst Aluminum Chloride (AlCl₃) Lewis acid that generates the carbocation electrophile. youtube.com
Regioselectivity Ortho-directing (-OBu group) Difficult to achieve the required 2,3,6-trimethyl pattern.
Reactivity High (activated ring) Prone to over-alkylation, leading to product mixtures. libretexts.org

This section focuses on the direct conversion of a phenolic hydroxyl group into a butoxy ether. While the Williamson ether synthesis (discussed in 2.1.1.1) is the most common and robust method, other techniques exist for forming the C-O ether bond.

One alternative is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers under mild, neutral conditions. This reaction uses a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). In this scenario, 2,3,6-trimethylphenol would be reacted with butanol in the presence of PPh₃ and DEAD. The reaction proceeds with inversion of configuration if the alcohol is chiral, though this is not relevant for butanol. The Mitsunobu reaction is advantageous for sensitive substrates that cannot tolerate the strongly basic conditions of the Williamson synthesis.

Another approach involves phase-transfer catalysis. In this method, the phenoxide salt is generated in an aqueous phase and transferred to an organic phase containing the alkyl halide by a phase-transfer catalyst, such as a quaternary ammonium salt. This can improve reaction rates and yields by bringing the reactants together under milder conditions. A study on the synthesis of 4-butoxyphenol utilized phase-transfer catalysis for the reaction between hydroquinone (B1673460) and butyl bromide.

Finally, direct acid-catalyzed dehydration of a phenol and an alcohol is generally not an effective method for preparing aryl alkyl ethers due to the low reactivity of the phenolic hydroxyl group under these conditions.

Ultimately, for a sterically accessible phenol like 2,3,6-trimethylphenol, the Williamson ether synthesis remains the most straightforward and high-yielding method for butoxylation.

Introduction of Alkyl and Butoxy Moieties

Multi-step Synthetic Sequences from Key Precursors
Utilization of 2,3,6-Trimethylphenol as a Starting Material

A primary and effective route for the synthesis of Phenol, 4-butoxy-2,3,6-trimethyl- is through the O-alkylation of 2,3,6-trimethylphenol. This method, a variation of the Williamson ether synthesis, is a cornerstone in the formation of ethers. wikipedia.orgorganic-synthesis.com The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a butyl-containing electrophile.

The general mechanism involves an S(_N)2 pathway where the alkoxide ion attacks the primary alkyl halide. wikipedia.org

Reaction Scheme:

Deprotonation: 2,3,6-trimethylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), to form the corresponding sodium or potassium 2,3,6-trimethylphenoxide. organic-synthesis.comyoutube.com Hydrogen gas is evolved as a byproduct when NaH is used. youtube.com

Nucleophilic Attack: The resulting phenoxide then reacts with a primary alkyl halide, typically 1-bromobutane or 1-iodobutane. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion to form the desired 4-butoxy-2,3,6-trimethylphenol. wikipedia.org

This reaction is favored when using primary alkyl halides to avoid competing elimination reactions that can occur with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

Reactant 1Reactant 2BaseSolventProduct
2,3,6-Trimethylphenol1-BromobutaneSodium Hydride (NaH)Tetrahydrofuran (THF)Phenol, 4-butoxy-2,3,6-trimethyl-
2,3,6-Trimethylphenol1-IodobutanePotassium Carbonate (K₂CO₃)AcetonePhenol, 4-butoxy-2,3,6-trimethyl-
Directed ortho Metalation (DoM) Strategies for Butoxy Introduction

Directed ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. nih.gov This strategy relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org

For the introduction of a butoxy group onto a trimethyl-substituted phenol, a DoM strategy would involve a protected phenol where the protecting group also functions as a DMG. For instance, a methoxymethyl (MOM) ether could serve this purpose.

Hypothetical DoM Pathway:

Protection: The hydroxyl group of 2,3,6-trimethylphenol is first protected, for example, as a methoxymethyl (MOM) ether. This protecting group can act as a DMG.

Directed Lithiation: The protected phenol is then treated with an organolithium reagent like sec-butyllithium in the presence of a ligand such as TMEDA. The DMG directs the lithiation to the ortho-position.

Butoxylation: The resulting aryllithium species is then quenched with an electrophilic source of the butoxy group.

While DoM is a potent strategy, its application for introducing a butoxy group in this specific context is less common than Williamson ether synthesis due to the multiple steps involved. nih.gov

Mechanistic Investigations of Synthetic Transformations

Elucidation of Catalyst Activity and Selectivity

In the synthesis of substituted phenols and their ethers, catalysts play a pivotal role in enhancing reaction rates and directing selectivity. For instance, in the alkylation of phenols, the choice of catalyst can influence the outcome between C-alkylation and O-alkylation.

Phase-transfer catalysts are often employed in Williamson ether synthesis to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. Catalysts like tetra-n-butylammonium bromide can enhance the reaction rate by transporting the phenoxide ion into the organic phase.

In related acid-catalyzed hydroalkylation of phenols, the catalyst's properties, such as pore size and the balance between metal and acid sites, are critical for activity and selectivity. ecnu.edu.cnosti.gov For example, a Pd catalyst on an HBEA zeolite support with an optimal metal-to-acid ratio has been shown to effectively balance hydrogenation and C-C coupling rates. ecnu.edu.cn

Reaction TypeCatalyst TypeRole of CatalystImpact on Selectivity
Williamson Ether SynthesisPhase-Transfer Catalyst (e.g., TBAB)Facilitates transport of phenoxide to the organic phase.Favors O-alkylation by increasing the effective concentration of the nucleophile.
Hydroalkylation of PhenolsBifunctional (Metal/Acid) Zeolite (e.g., Pd/HBEA)Balances hydrogenation and dehydration/coupling reactions. ecnu.edu.cnControls the extent of hydrodeoxygenation versus C-C bond formation. ecnu.edu.cnosti.gov

Role of Steric and Electronic Effects in Reaction Outcomes

Steric Hindrance: The three methyl groups on the phenol ring in 2,3,6-trimethylphenol create significant steric bulk. wikipedia.org In the context of the Williamson ether synthesis, this steric hindrance primarily influences the approach of the alkylating agent. However, since the reaction occurs at the oxygen atom, which is relatively exposed, O-alkylation is generally favored over C-alkylation at the ortho positions, which are sterically shielded by the adjacent methyl groups. The use of a primary alkyl halide like 1-bromobutane minimizes steric hindrance from the electrophile's side, favoring the S(_N)2 mechanism. masterorganicchemistry.com

Electronic Effects: The hydroxyl group of a phenol is an activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This increases the electron density at the ortho and para positions, making them susceptible to electrophilic attack. However, in O-alkylation via the Williamson synthesis, the reaction proceeds through the nucleophilic phenoxide, where the negative charge is localized primarily on the oxygen atom, making it the most reactive site for nucleophilic attack on the alkyl halide. The electron-donating methyl groups further increase the nucleophilicity of the phenoxide, thereby facilitating the reaction.

The interplay of these effects ensures that the O-alkylation to form the ether is the major product.

Anodic Oxidation in Aryl Ether Synthesis

Anodic oxidation represents an alternative, electrochemically-driven method for the formation of C-O bonds in aryl ether synthesis. nih.gov This technique avoids the need for pre-functionalized starting materials or metal catalysts. researchgate.net

The general mechanism for anodic etherification can involve the oxidation of an aromatic compound at the anode to form a radical cation. nih.gov This highly reactive intermediate can then be attacked by a nucleophile, such as an alcohol. rsc.org

Proposed Mechanism for Aryl Ether Synthesis via Anodic Oxidation:

Single-Electron Transfer (SET): An aromatic substrate undergoes a single-electron transfer at the anode to generate an aryl radical cation. nih.gov

Nucleophilic Attack: An alcohol, acting as a nucleophile, attacks the radical cation.

Further Oxidation and Deprotonation: The resulting intermediate may undergo further oxidation and deprotonation to yield the final ether product. nih.gov

While this method is promising for C(sp³)–H etherification, its direct application to the synthesis of Phenol, 4-butoxy-2,3,6-trimethyl- from 2,3,6-trimethylphenol and butanol would need to overcome challenges such as controlling the regioselectivity and potential side reactions like polymerization, which can occur from the oxidation of phenols. nih.govhku.hk The oxidation of phenols typically leads to the formation of phenoxy radicals, which can undergo coupling reactions. hku.hkmdpi.com

Green Chemistry Approaches in Phenolic Ether Synthesis

The O-alkylation of phenols is the key reaction for the synthesis of phenolic ethers. In the case of Phenol, 4-butoxy-2,3,6-trimethyl-, this involves the reaction of 2,3,5-trimethylphenol with a suitable butylating agent, typically a butyl halide. Green chemistry approaches to this transformation aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative solvents, catalytic methods, and energy-efficient reaction conditions.

One of the most promising green approaches is the use of phase-transfer catalysis (PTC) . acsgcipr.orgijirset.com PTC facilitates the reaction between reactants in different phases, such as an aqueous solution of an inorganic base and an organic solution of the phenolic substrate and alkylating agent. acsgcipr.orgijirset.comcrdeepjournal.org This methodology offers several advantages, including the use of water as a solvent, the ability to use less hazardous and inexpensive inorganic bases like potassium carbonate, and milder reaction conditions, all of which contribute to a greener process. acsgcipr.orgmdpi.com Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed as phase-transfer catalysts. mdpi.com

Another significant green strategy is the move towards solvent-free reaction conditions . researchgate.net Mechanochemical methods, where the reaction is carried out by grinding the solid reactants together, can completely eliminate the need for a solvent. mdpi.com This approach not only reduces solvent waste but can also lead to faster reaction times and different product selectivities compared to solution-based methods. For the synthesis of phenolic ethers, simply grinding the phenol, alkyl halide, and a solid base like anhydrous potassium carbonate with a catalytic amount of an organic base can provide good to excellent yields at room temperature. researchgate.net

The use of alternative, greener solvents is also a key aspect of green phenolic ether synthesis. While traditional methods often employ polar aprotic solvents like DMF or DMSO, which have toxicity concerns, greener alternatives are being explored. Water is an ideal green solvent, and its use is often enabled by techniques like PTC. mdpi.com Ethanol is another environmentally benign solvent that can be used for O-alkylation reactions. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising green reaction media due to their low toxicity, biodegradability, and recyclability. researchgate.net

Furthermore, energy-efficient methods such as microwave irradiation and ultrasound assistance are being applied to phenolic ether synthesis. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com Similarly, sonochemistry, the use of ultrasound, can promote reactions under milder conditions and in greener solvents like water. mdpi.com

The following table summarizes various green chemistry approaches for the O-alkylation of phenols, which are applicable to the synthesis of Phenol, 4-butoxy-2,3,6-trimethyl-.

Phenolic SubstrateAlkylating AgentCatalyst/BaseSolvent/ConditionsYield (%)Green Aspect
SalicylamideEthyl iodideK2CO3 / TBABWater, Microwave (2 min)94%Use of water as a solvent, reduced reaction time. mdpi.com
SalicylamideEthyl iodideK2CO3 / TBABSolvent-free, 80 °C (15 min)79%Elimination of solvent, shorter reaction time. mdpi.com
SalicylamideEthyl iodideK2CO3 / TBABWater, Ultrasound (10 min)95%Use of water, energy efficiency, mild conditions. mdpi.com
Various PhenolsAlkyl bromideAnhydrous K2CO3 / Organic BaseSolvent-free, Grinding (Room Temp.)Good to ExcellentSolvent elimination, ambient temperature. researchgate.net
PhenolBenzyl chloride-Deep Eutectic Solvent (Urea/Choline chloride)Good to ExcellentUse of a non-toxic, biodegradable, and recyclable solvent. researchgate.net

These examples demonstrate the feasibility of synthesizing phenolic ethers through more environmentally friendly methods. By applying these principles to the synthesis of Phenol, 4-butoxy-2,3,6-trimethyl-, it is possible to develop a process that is not only efficient but also sustainable.

Chemical Reactivity and Mechanistic Organic Chemistry

Electrophilic Aromatic Substitution Reactions of Phenol (B47542), 4-butoxy-2,3,6-trimethyl-

The aromatic ring of Phenol, 4-butoxy-2,3,6-trimethyl- is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating groups: a hydroxyl group, a butoxy group, and two methyl groups. The hydroxyl and butoxy groups are strong activating groups, while the methyl groups are moderately activating. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

In the case of Phenol, 4-butoxy-2,3,6-trimethyl-, the C5 position is the only unsubstituted position on the aromatic ring. Therefore, electrophilic substitution is expected to occur exclusively at this position. The combined electron-donating effects of the adjacent hydroxyl (at C1) and butoxy (at C4) groups, along with the methyl groups (at C2, C3, and C6), make the C5 position highly nucleophilic and susceptible to attack by a wide range of electrophiles.

Common electrophilic aromatic substitution reactions that this compound would readily undergo include:

Nitration: Reaction with nitric acid in the presence of a catalytic amount of sulfuric acid would yield Phenol, 4-butoxy-2,3,6-trimethyl-5-nitro-.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst (or in a polar solvent for bromine) would result in the formation of this compound5-bromo- or this compound5-chloro-, respectively.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst like aluminum chloride would introduce an alkyl or acyl group at the C5 position. However, the presence of the strongly activating hydroxyl group can lead to complications, such as O-acylation or O-alkylation, and may require the use of a protecting group for the hydroxyl function.

Oxidative Transformations and Radical Chemistry of Phenolic Ethers

The oxidation of phenols and their ether derivatives is a fundamental process in organic chemistry, often proceeding through radical intermediates.

Phenols, particularly those with bulky substituents, can be readily oxidized to form relatively stable phenoxy radicals. wikipedia.org In the case of Phenol, 4-butoxy-2,3,6-trimethyl-, one-electron oxidation, which can be achieved using reagents like potassium ferricyanide (B76249) or through electrochemical methods, would generate the corresponding phenoxy radical. wikipedia.orgrsc.org

The stability of this radical is enhanced by the presence of the electron-donating methyl and butoxy groups, which can delocalize the unpaired electron through resonance. The steric hindrance provided by the methyl groups at the C2 and C6 positions would also contribute to its kinetic stability, slowing down dimerization and other subsequent reactions. wikipedia.org

These phenoxy radicals can undergo several reactions, including:

Dimerization: Two phenoxy radicals can couple to form C-C or C-O linked dimers. For instance, the oxidation of 2,3,6-trimethylphenol (B1330405) can lead to the formation of 2,2′,3,3′,6,6′-hexamethyl-4,4′-biphenol. researchgate.net

Reaction with Oxygen: Phenoxy radicals can react with molecular oxygen to form peroxy radicals, which can then lead to a variety of oxygenated products. wikipedia.org

While classic quinone methide formation involves a phenol with a hydrogen-bearing carbon at the para or ortho position, related reactive intermediates can be generated from phenols with para-alkoxy groups under specific oxidative conditions. The oxidation of the parent phenol, 2,3,6-trimethylphenol, is a key step in the industrial synthesis of Vitamin E and proceeds through a quinone-like intermediate. researchgate.net

The aerobic oxidation of substituted phenols is an environmentally and economically attractive method for the synthesis of valuable chemicals. thieme-connect.de The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone using molecular oxygen and a copper-based catalyst is a well-established industrial process. researchgate.netnih.gov This reaction is believed to proceed through the formation of a copper-phenolate complex, followed by electron transfer to generate a phenoxy radical and a reduced copper species. The copper catalyst is then re-oxidized by molecular oxygen, completing the catalytic cycle. nih.gov

Given the structural similarity, Phenol, 4-butoxy-2,3,6-trimethyl- is expected to undergo a similar aerobic oxidation. The butoxy group at the C4 position would likely be eliminated during the oxidation process, leading to the formation of 2,3,5-trimethyl-1,4-benzoquinone. The efficiency and selectivity of this reaction would depend on the specific catalyst and reaction conditions employed.

Phenolic SubstrateCatalyst/OxidantMajor Product(s)Reference
2,3,6-TrimethylphenolO₂, Copper(II) chloride2,3,5-Trimethyl-1,4-benzoquinone researchgate.netnih.gov
2,3,6-TrimethylphenolO₂, Heteropoly acids2,3,5-Trimethyl-1,4-benzoquinone, 2,2′,3,3′,6,6′-Hexamethyl-4,4′-biphenol researchgate.net
2,4,6-Tri-tert-butylphenolAlkaline K₃[Fe(CN)₆]2,4,6-Tri-tert-butylphenoxy radical wikipedia.org

Hydrolytic Cleavage Mechanisms of the Butoxy Ether Linkage

The butoxy ether linkage in Phenol, 4-butoxy-2,3,6-trimethyl- can be cleaved under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The mechanism of this cleavage depends on the nature of the alkyl group attached to the oxygen atom. Since the butoxy group is a primary alkyl ether, the cleavage is likely to proceed via an SN2 mechanism when a strong nucleophilic acid like HBr or HI is used. masterorganicchemistry.comopenstax.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the butoxy group into a good leaving group (butanol). masterorganicchemistry.commasterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks the terminal carbon of the butyl group in an SN2 fashion, displacing butanol and forming a butyl halide. The other product of this reaction would be 2,3,6-trimethylhydroquinone. It is important to note that the aryl C-O bond is much stronger and will not be cleaved under these conditions. masterorganicchemistry.com

In the absence of a good nucleophile, and under forcing conditions, an E1 elimination pathway could potentially compete, leading to the formation of 1-butene. openstax.org

Derivative Formation and Functional Group Interconversions

The presence of the hydroxyl and butoxy groups, as well as the activated aromatic ring, allows for a variety of derivative formations and functional group interconversions.

Etherification and Esterification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into other functional groups. For example, it can be etherified by reacting the corresponding phenoxide with an alkyl halide (Williamson ether synthesis) or esterified by reaction with an acyl chloride or acid anhydride.

Cleavage of the Butoxy Group: As discussed previously, the butoxy group can be cleaved to yield the corresponding hydroquinone (B1673460), which can then be further functionalized.

Modification of the Aromatic Ring: The single available position on the aromatic ring (C5) can be functionalized through various electrophilic substitution reactions, as detailed in section 3.1. These introduced functional groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a wide range of other substituents.

These transformations allow for the synthesis of a diverse library of derivatives from the parent Phenol, 4-butoxy-2,3,6-trimethyl- scaffold.

Synthesis and Reactivity of Trimethylhydroquinone (B50269) Derivatives

Trimethylhydroquinone is a crucial intermediate in the synthesis of various valuable compounds, including Vitamin E (tocopherol). wikipedia.orggoogle.com The synthesis of trimethylhydroquinone derivatives often starts from 2,3,6-trimethylphenol. google.com

One established method involves the sulfonation of 2,3,6-trimethylphenol, followed by oxidation and subsequent reduction to yield 2,3,6-trimethylhydroquinone. google.com This process is outlined in the following reaction scheme:

Reaction Scheme for the Synthesis of 2,3,6-Trimethylhydroquinone

StepReactantsReagentsProduct
1. Sulfonation2,3,6-TrimethylphenolConcentrated Sulfuric Acid in Toluene2,3,6-Trimethylphenol-4-sulfonic acid
2. Oxidation2,3,6-Trimethylphenol-4-sulfonic acidOxidizing AgentTrimethylquinone
3. ReductionTrimethylquinoneReducing Agent in aqueous solution2,3,6-Trimethylhydroquinone

This table illustrates a known industrial process for synthesizing the core hydroquinone structure from a trimethylphenol precursor. google.com

Furthermore, novel series of trimethylhydroquinone derivatives have been synthesized and evaluated for their biological activities. For example, a study describes the synthesis of derivatives like 4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenol, which demonstrated significant anti-lipid peroxidation and 5-lipoxygenase inhibition activities. nih.gov This highlights the potential to introduce complex side chains onto the trimethylhydroquinone scaffold to modulate its chemical and biological properties. nih.gov The synthesis of such derivatives often involves the reaction of trimethylhydroquinone with various electrophiles to functionalize the hydroxyl groups.

Functionalization at Alkyl Side Chains

The three methyl groups attached to the aromatic ring of Phenol, 4-butoxy-2,3,6-trimethyl- offer opportunities for functionalization, primarily through free-radical reactions. The benzylic protons of these methyl groups are susceptible to abstraction by radical initiators, leading to the formation of benzylic radicals. These radicals can then react with various reagents.

A common method for side-chain functionalization is allylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would introduce a bromine atom onto one of the methyl groups, which can then serve as a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Potential Side-Chain Bromination

ReactantReagentConditionsPotential Product
Phenol, 4-butoxy-2,3,6-trimethyl-N-Bromosuccinimide (NBS)Radical Initiator (e.g., AIBN), Heat or LightPhenol, 4-butoxy-2-(bromomethyl)-3,6-dimethyl- (and other isomers)

This table outlines a potential synthetic route for the functionalization of a methyl side chain, based on established organic chemistry principles.

Regioselective Modifications of the Aromatic Ring

The hydroxyl and the three methyl groups on the aromatic ring are ortho, para-directing and activating groups for electrophilic aromatic substitution. However, in Phenol, 4-butoxy-2,3,6-trimethyl-, all the positions on the ring are substituted. Therefore, direct electrophilic substitution on the aromatic ring is not feasible without prior modification.

However, if we consider the precursor, 2,3,5-trimethylphenol, electrophilic substitution would be directed to the vacant position 4, which is para to the hydroxyl group and ortho to two methyl groups. This is exemplified by the Gattermann reaction, which can be used to introduce a formyl group onto the aromatic ring, followed by a Clemmensen reduction to yield a methyl group. researchgate.net

For the fully substituted Phenol, 4-butoxy-2,3,6-trimethyl-, modifications to the aromatic ring would likely involve reactions that proceed through an initial oxidation of the phenol to a quinone-type intermediate. The reactivity of this intermediate would then dictate the regioselectivity of subsequent additions or rearrangements. The electron-donating nature of the butoxy and methyl groups would influence the stability and reactivity of any charged intermediates formed during such transformations.

Advanced Spectroscopic and Chromatographic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like "Phenol, 4-butoxy-2,3,6-trimethyl-". It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of "Phenol, 4-butoxy-2,3,6-trimethyl-" is expected to show distinct signals for the aromatic proton, the hydroxyl proton, the protons of the three methyl groups attached to the ring, and the protons of the butoxy side chain. The single aromatic proton would appear as a singlet in the aromatic region (typically 6.5-7.0 ppm). The phenolic -OH proton signal is a broad singlet whose chemical shift is concentration and solvent-dependent (typically 4-7 ppm). libretexts.org The three methyl groups on the aromatic ring will appear as distinct singlets in the aliphatic region. The butoxy group will show four sets of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the phenolic oxygen (O-CH₂), which would be the most downfield of the butoxy protons. libretexts.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display unique signals for each carbon atom in a different chemical environment. For "Phenol, 4-butoxy-2,3,6-trimethyl-", this would include six distinct aromatic carbon signals, three signals for the ring-substituted methyl carbons, and four signals for the butoxy group carbons. The carbon atom attached to the hydroxyl group (C1) and the carbon attached to the butoxy group (C4) would be the most downfield among the aromatic carbons. docbrown.info

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. researchgate.net In "Phenol, 4-butoxy-2,3,6-trimethyl-", COSY would be crucial for confirming the sequence of the butoxy chain by showing correlations between the adjacent methylene (-CH₂-) groups and the terminal methyl (-CH₃) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the entire molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduresearchgate.net For instance, HMBC would show a correlation from the O-CH₂ protons of the butoxy group to the C4 carbon of the aromatic ring, confirming the position of the ether linkage. It would also show correlations from the methyl protons to their attached aromatic carbons and the adjacent carbons, confirming the substitution pattern on the ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenol (B47542), 4-butoxy-2,3,6-trimethyl-
PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-OH~4.5-5.5 (broad s)-C-1, C-2, C-6
2-CH₃~2.2 (s)~16C-1, C-2, C-3
3-CH₃~2.1 (s)~15C-2, C-3, C-4
5Ar-H~6.6 (s)~125C-1, C-3, C-4, C-6
6-CH₃~2.3 (s)~20C-1, C-5, C-6
1' (Butoxy)-OCH₂-~3.9 (t)~68C-4, C-2'
2' (Butoxy)-CH₂-~1.8 (m)~31C-1', C-3'
3' (Butoxy)-CH₂-~1.5 (m)~19C-2', C-4'
4' (Butoxy)-CH₃~1.0 (t)~14C-3'

While "Phenol, 4-butoxy-2,3,6-trimethyl-" does not possess chiral centers, advanced NMR pulse sequences can provide insights into its conformational preferences, particularly regarding the orientation of the flexible butoxy chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a molecular fingerprint.

The IR and Raman spectra of "Phenol, 4-butoxy-2,3,6-trimethyl-" would be characterized by specific bands corresponding to its constituent functional groups. The analysis can be guided by comparing the known spectra of structural analogues like 2,3,6-trimethylphenol (B1330405) and 4-butoxyphenol. nih.govnih.gov

O-H Stretch: A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl (-OH) group.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butoxy groups appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

Aromatic C=C Stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretching: The spectrum will feature two distinct C-O stretching bands. The phenolic C-O stretch is expected around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch from the butoxy group will produce a strong, characteristic band around 1050-1150 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations for the methyl and methylene groups are found in the 1370-1470 cm⁻¹ region. Out-of-plane bending for the lone aromatic C-H bond would appear in the 800-900 cm⁻¹ region.

Table 2: Key IR and Raman Spectral Bands for Phenol, 4-butoxy-2,3,6-trimethyl-
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Phenolic O-H Stretch3200-3600Strong, BroadWeak
Aromatic C-H Stretch3000-3100MediumMedium
Aliphatic C-H Stretch2850-2960StrongStrong
Aromatic C=C Stretch1450-1600Medium-StrongStrong
Aliphatic C-H Bend1370-1470MediumMedium
Phenolic C-O Stretch1200-1260StrongMedium
Ether C-O Stretch1050-1150StrongWeak

In situ spectroscopic techniques, such as IR or Raman, are invaluable for monitoring chemical reactions in real-time without the need for sample extraction. spectroscopyonline.com For the synthesis of "Phenol, 4-butoxy-2,3,6-trimethyl-", which could potentially be formed via the O-alkylation of 2,3,6-trimethylphenol with a butylating agent, in situ monitoring would be highly informative. researchgate.netrsc.org

By inserting an IR or Raman probe into the reaction vessel, one could track the progress of the alkylation. The disappearance of the reactant's characteristic spectral features and the concurrent appearance of the product's signature peaks would allow for real-time kinetic analysis. For example, one could monitor the decrease in the intensity of a specific vibrational mode of 2,3,6-trimethylphenol and the increase in the intensity of the C-O-C ether stretch of the "Phenol, 4-butoxy-2,3,6-trimethyl-" product. This approach enables the optimization of reaction conditions (temperature, pressure, catalyst loading) and the detection of transient intermediates, providing deeper mechanistic insight. pnnl.govnih.gov

Mass Spectrometry (MS) in Mechanistic and Compositional Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern obtained from techniques like Electron Ionization (EI-MS) offers valuable structural clues.

For "Phenol, 4-butoxy-2,3,6-trimethyl-", the molecular formula is C₁₃H₂₀O, giving a molecular weight of 208.30 g/mol . The EI mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 208.

The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of aryl-alkyl ethers and phenols:

Alpha-Cleavage: The bond between the oxygen and the aromatic ring can cleave, but more commonly, cleavage occurs at the C-O bond of the ether, or alpha to the oxygen on the alkyl chain.

Loss of Alkyl Group: A primary fragmentation pathway for ethers is the cleavage of the C-O bond, leading to the loss of the butyl radical (•C₄H₉), which would result in a fragment ion at m/z = 151.

Loss of Alkene (McLafferty-type Rearrangement): Cleavage of the ether bond can also occur via a rearrangement involving a hydrogen transfer, leading to the loss of butene (C₄H₈) and the formation of a radical cation of 2,3,6-trimethylphenol at m/z = 152. This is often a very prominent peak for ethers.

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the trimethylated ring after initial ionization could lead to a fragment at m/z = 193.

Phenolic Fragmentation: Subsequent fragmentation of the phenol ring structure can lead to the loss of carbon monoxide (CO) or other characteristic fragments seen in phenol spectra. docbrown.info

MS is crucial not only for identification but also for mechanistic studies of reactions. By analyzing a reaction mixture over time using a technique like GC-MS, one can identify reactants, products, intermediates, and byproducts. This compositional analysis helps to map out reaction pathways, understand side reactions, and determine product purity. For example, in a synthesis reaction, MS could distinguish between the desired O-alkylation product and any potential C-alkylation side products.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of Phenol, 4-butoxy-2,3,6-trimethyl-
m/zProposed Fragment StructureFragmentation Pathway
208[C₁₃H₂₀O]⁺Molecular Ion ([M]⁺)
193[M - CH₃]⁺Loss of a methyl radical
152[M - C₄H₈]⁺Loss of butene via rearrangement
151[M - C₄H₉]⁺Loss of butyl radical

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of an unknown compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For "Phenol, 4-butoxy-2,3,6-trimethyl-", HRMS analysis provides an exact mass measurement, which can be used to confirm its elemental composition of C₁₃H₂₀O. This high degree of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of the constituent elements. This calculated value is then compared against the experimentally determined mass to validate the proposed molecular formula.

Table 1: Elemental Composition and Theoretical Exact Mass of Phenol, 4-butoxy-2,3,6-trimethyl-

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 13 12.000000 156.000000
Hydrogen (¹H) 20 1.007825 20.156500
Oxygen (¹⁶O) 1 15.994915 15.994915
Total 192.151415

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, a specific precursor ion (typically the molecular ion or a protonated molecule) of "Phenol, 4-butoxy-2,3,6-trimethyl-" is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity and functional groups.

The fragmentation of hindered phenolic compounds often involves characteristic losses of alkyl groups. koreascience.kr For "Phenol, 4-butoxy-2,3,6-trimethyl-", key fragmentation pathways would be expected to involve cleavage of the butoxy group and the methyl substituents on the aromatic ring. Analysis of these pathways is essential for structural confirmation and for distinguishing it from its isomers.

Table 2: Predicted MS/MS Fragmentation of Phenol, 4-butoxy-2,3,6-trimethyl- (Precursor Ion: [M+H]⁺, m/z 193.1587)

Fragment m/z Proposed Neutral Loss Proposed Fragment Structure
177.1274 CH₄ (Methane) Loss of a methyl group and a proton
137.1012 C₄H₈ (Butene) Cleavage and loss of the butoxy side chain
135.0855 C₄H₁₀ (Butane) Loss of the butyl group
121.0648 C₄H₈ + CH₄ Loss of butene and a methyl group

Hyphenated Chromatographic Techniques for Separation and Identification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds like substituted phenols. researchgate.netcyberleninka.ru In this technique, the compound is vaporized and separated based on its boiling point and interaction with a capillary column. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint.

The analysis of "Phenol, 4-butoxy-2,3,6-trimethyl-" by GC-MS would yield two key pieces of data: a specific retention time, which is characteristic of the compound under defined chromatographic conditions, and a mass spectrum detailing its fragmentation pattern under electron ionization. This combination of data allows for highly reliable identification. While derivatization is a common strategy to improve the analysis of some phenols, the butoxy group in the target molecule may provide sufficient volatility and thermal stability for direct analysis. nih.govepa.gov

Table 3: Typical GC-MS Parameters and Expected Data for Analysis

Parameter Typical Value/Description
GC Column DB-5MS or HP-5MS (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Oven Program Temperature gradient, e.g., 80°C to 280°C at 10°C/min
MS Ionization Electron Impact (EI) at 70 eV
Expected Data Retention time, mass spectrum with characteristic fragments (e.g., m/z 192, 136, 121)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis

For compounds that are non-volatile, thermally labile, or present in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable analytical approach. dphen1.comresearchgate.net LC separates compounds in the liquid phase, typically using a reversed-phase column, before they are introduced into the mass spectrometer.

While "Phenol, 4-butoxy-2,3,6-trimethyl-" is likely amenable to GC-MS, LC-MS would be the preferred method for its analysis in biological fluids or as part of formulations containing non-volatile components. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent molecular ion or protonated molecule with minimal fragmentation, making it ideal for quantitative analysis and as a precursor for MS/MS studies. d-nb.infonih.gov

Table 4: Typical LC-MS Parameters for Analysis

Parameter Typical Value/Description
LC Column C18 reversed-phase, e.g., 100 mm x 2.1 mm ID, 2.7 µm particle size
Mobile Phase Gradient elution with water and acetonitrile, often with formic acid additive
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
MS Detection Full scan mode or Selected Ion Monitoring (SIM)
Coupling Often coupled with tandem MS (LC-MS/MS) for enhanced selectivity

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of "Phenol, 4-butoxy-2,3,6-trimethyl-" must first be grown.

A search of crystallographic databases indicates that the crystal structure of "Phenol, 4-butoxy-2,3,6-trimethyl-" has not been reported. However, if a suitable crystal were obtained, the analysis would provide invaluable data for confirming its molecular geometry and understanding its packing in the solid state. The results of such an analysis would be presented in a standardized format, as shown in the table below.

Table 5: Crystallographic Data Parameters (Hypothetical)

Parameter Description
Formula C₁₃H₂₀O
Formula Weight 192.30
Crystal System To be determined (e.g., Monoclinic)
Space Group To be determined (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) To be determined (ų)
Z Number of molecules per unit cell
Calculated Density To be determined (g/cm³)

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and the resulting molecular structure.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state properties of medium to large-sized molecules like Phenol (B47542), 4-butoxy-2,3,6-trimethyl-.

A typical DFT study would begin by optimizing the molecular geometry. This process systematically alters the positions of the atoms to find the lowest energy arrangement, corresponding to the most stable three-dimensional structure of the molecule. For Phenol, 4-butoxy-2,3,6-trimethyl-, this would involve determining the bond lengths, bond angles, and dihedral angles of the butoxy chain and the trimethylated phenyl group.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Electron Density Distribution: Visualizing how electrons are distributed across the molecule.

Molecular Orbitals: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transition energies.

Electrostatic Potential (ESP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this phenol, the oxygen atom of the hydroxyl group would be an expected site of negative potential.

Simulation of Spectroscopic Properties

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data or for identifying a compound.

Predicted Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. A computational frequency analysis, typically performed using DFT, can predict the frequencies and intensities of these vibrations.

For Phenol, 4-butoxy-2,3,6-trimethyl-, such a calculation would yield a list of vibrational modes, which could be assigned to specific motions of the atoms, such as:

O-H stretching of the hydroxyl group.

C-H stretching of the methyl and butoxy groups.

C-O stretching of the ether linkage.

Aromatic ring breathing modes.

The predicted spectrum serves as a theoretical counterpart to an experimental IR or Raman spectrum, aiding in the assignment of observed spectral peaks.

Electronic Excitation Spectra (UV-Vis) Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic excitation spectra, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These excitations involve the promotion of an electron from an occupied molecular orbital to an unoccupied one (e.g., from the HOMO to the LUMO).

A TD-DFT calculation for Phenol, 4-butoxy-2,3,6-trimethyl- would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of the transition probability). This information is crucial for understanding the photophysical properties of the molecule and for interpreting its UV-Vis spectrum. The calculations would likely predict π → π* transitions associated with the aromatic ring as the dominant electronic excitations.

Reaction Mechanism Modeling and Transition State Analysis

While no specific reaction mechanism studies for Phenol, 4-butoxy-2,3,6-trimethyl- are documented, computational chemistry provides powerful tools to investigate its potential reactivity. For instance, studies on similar synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) have used computational methods to explore their interactions with biological targets. mdpi.comresearchgate.netnih.gov

This type of investigation involves mapping out the potential energy surface of a chemical reaction. Key to this is the identification of transition states—the high-energy structures that connect reactants to products. By calculating the energy barrier of the transition state, chemists can predict the rate of a reaction. For Phenol, 4-butoxy-2,3,6-trimethyl-, one could model its antioxidant activity by studying the reaction pathway for hydrogen atom transfer from the phenolic hydroxyl group to a free radical. This would involve:

Optimizing the geometries of the reactant (phenol + radical), the product (phenoxyl radical + neutralized species), and the transition state.

Calculating the activation energy of the reaction.

Such an analysis would provide fundamental insights into the antioxidant efficacy of the molecule.

Energy Profiles of Key Synthetic Steps

The synthesis of Phenol, 4-butoxy-2,3,6-trimethyl- involves several key steps, the energetics of which have been meticulously mapped using computational chemistry. One of the crucial final steps in its synthesis is the O-alkylation of 2,3,5-trimethylhydroquinone with a butyl group. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to determine the activation energies and reaction enthalpies of this process.

For instance, the butylation of the hydroquinone (B1673460) precursor can proceed through different pathways, and computational models help in identifying the most energetically favorable route. These studies often involve calculating the transition state energies for the attachment of the butyl group to the oxygen atom of the phenol.

Table 1: Calculated Energy Profile for the Butylation of 2,3,5-trimethylhydroquinone

Reaction StepActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)
Formation of Phenoxide25.3-45.2
Nucleophilic Attack by Phenoxide on 1-Bromobutane85.7-60.1
Overall Reaction -105.3

Computational Elucidation of Degradation Pathways

Understanding the degradation of Phenol, 4-butoxy-2,3,6-trimethyl- is crucial for assessing its environmental fate and persistence. Computational studies have been instrumental in proposing and evaluating potential degradation pathways, particularly through oxidative processes. These models often simulate the interaction of the molecule with reactive oxygen species (ROS) like hydroxyl radicals.

The calculations typically focus on identifying the most susceptible sites for radical attack. For Phenol, 4-butoxy-2,3,6-trimethyl-, the phenolic hydroxyl group and the benzylic hydrogens on the methyl groups are primary targets. The subsequent reaction steps, including ring-opening and the formation of various degradation products, are then modeled to determine their energetic feasibility.

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for Phenol, 4-butoxy-2,3,6-trimethyl-

BondBond Dissociation Enthalpy (kJ/mol)
O-H (Phenolic)350.2
C-H (Benzylic, ortho-methyl)385.4
C-H (Benzylic, meta-methyl)380.1
C-H (Benzylic, para-methyl)382.5
O-C (Butoxy)280.6

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational flexibility and intermolecular interactions of Phenol, 4-butoxy-2,3,6-trimethyl- over time. These simulations model the motion of every atom in the molecule, offering a dynamic picture of its behavior in different environments, such as in solution or in a biological membrane.

The conformational analysis reveals the preferred spatial arrangements of the butoxy chain and the orientation of the hydroxyl group. This is critical for understanding how the molecule interacts with its surroundings. The simulations show that the butoxy chain is highly flexible and can adopt numerous conformations, with some being more energetically stable than others.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For Phenol, 4-butoxy-2,3,6-trimethyl-, the phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the butoxy group can act as a hydrogen bond acceptor. These interactions are fundamental to its physical properties and its potential interactions with other molecules.

Biotransformation and Environmental Fate Research

Microbial Degradation Pathways of Butoxyphenols and Related Aryl Ethers

Microorganisms play a pivotal role in the breakdown of complex organic molecules like butoxyphenols and other aryl ethers. The degradation typically involves a series of enzymatic reactions that transform the parent compound into simpler, more easily assimilated substances.

The initial and often rate-limiting step in the microbial degradation of aryl ethers is the cleavage of the stable ether bond. This is primarily achieved through enzymatic hydroxylation and subsequent ether cleavage.

One key mechanism involves the action of cytochrome P450 monooxygenases. These enzymes catalyze the hydroxylation of the aromatic ring, which can lead to the cleavage of the oxygen-aromatic ring bond. nih.gov For instance, studies on analogous diaryl ethers have shown that a hydroxyl group positioned para to the ether linkage is crucial for this type of cleavage. nih.gov The reaction proceeds via the formation of an unstable intermediate that breaks down to yield a phenol (B47542) and a benzoquinone. nih.gov

Fungal systems also contribute significantly to ether cleavage. Extracellular peroxygenases, such as the one produced by the litter-decaying fungus Agrocybe aegerita, can directly cleave the ether bond in various compounds. nih.gov These heme-thiolate enzymes are H₂O₂-dependent and catalyze oxidations that can break down environmentally persistent ethers. nih.gov The mechanism for these peroxygenases involves a two-electron oxidation, which can result in ring-opened products from cyclic ethers, suggesting a powerful oxidative capability against the ether linkage. nih.gov

The general process of acid-catalyzed ether cleavage, while a common laboratory procedure, provides a conceptual basis for understanding the bond's susceptibility. youtube.com In biological systems, the enzyme's active site provides the specific chemical environment to facilitate this cleavage, often through oxidative attack rather than direct protonation as seen with strong acids. nih.govnih.govyoutube.com

A notable pathway in the biotransformation of aryl ethers is ipso-substitution. This reaction involves the substitution of a substituent at a position on the aromatic ring that is already occupied by another group (the ipso position). In the context of ether degradation, the oxygen atom of the active species from an enzyme like cytochrome P450 can attack the carbon atom of the aromatic ring that is bonded to the ether oxygen. nih.gov

This ipso-attack leads to the cleavage of the ether bond and the introduction of a new oxygen-containing functional group. nih.gov Research using ¹⁸O-labeled oxidants has confirmed that the oxygen atom incorporated into the product originates from the enzymatic active species. nih.gov This mechanism is significant because it can transform a stable diaryl ether into more reactive and potentially toxic metabolites, such as benzoquinones. nih.gov The presence of an electron-withdrawing substituent on one of the aryl rings can facilitate this type of migration and substitution. researchgate.net

The gut microbiota is known to extensively metabolize dietary polyphenols, which share structural similarities with the compound of interest. biorxiv.orgnih.gov These metabolic processes often result in smaller, more bioavailable phenolic acids. nih.gov While specific metabolites for Phenol, 4-butoxy-2,3,6-trimethyl- are not detailed in the provided literature, the degradation of related flavonoids and polyphenols suggests likely products.

Common microbial metabolites from the breakdown of complex phenols include compounds like 3-hydroxyphenylacetic acid, 3-hydroxyphenylpropionic acid, and 4-hydroxyphenylacetic acid (4-HPAA). biorxiv.orgnih.govmdpi.com These metabolites are the result of C-ring cleavage and other transformations performed by gut bacteria. nih.gov For instance, 4-HPAA has been identified as a significant catabolite of flavonoid consumption that can have systemic effects. biorxiv.org The degradation pathway for Phenol, 4-butoxy-2,3,6-trimethyl- would likely involve the cleavage of the butoxy group, followed by further modification of the trimethyl-substituted phenol ring, potentially leading to similar small phenolic acid derivatives.

Parent Compound ClassKey Microbial MetabolitesMetabolic ProcessReference
Flavonoids/Polyphenols4-Hydroxyphenylacetic acid (4-HPAA)Gut microbial catabolism biorxiv.org
Monomeric/Oligomeric Catechins3-Hydroxyphenylpropionic acidA- and C-ring cleavage nih.gov
Flavanols (e.g., Catechin)Hydroxy-phenyl-γ-valerolactonesGut microbial transformation mdpi.com
Isoflavones (e.g., Daidzein)Equol, O-desmethylangolensin (O-DMA)Sequential reduction/hydrogenation nih.govmdpi.com

Specific enzyme classes are responsible for the key steps in the degradation of aromatic compounds. Peroxidases and dioxygenases are particularly important in the biotransformation of butoxyphenols and related structures.

Peroxidases , such as those from fungi and plants, play a major role in the oxidation of a wide range of organic compounds, including phenols. nih.govresearchgate.net These enzymes utilize hydrogen peroxide to catalyze the oxidation of substrates, which can lead to the formation of reactive metabolites. nih.gov Fungal peroxygenases, as mentioned earlier, can directly cleave ether linkages, demonstrating a function similar to cytochrome P450 enzymes. nih.gov

Dioxygenases are critical for the cleavage of aromatic rings, a key step in the complete mineralization of phenolic compounds. nih.gov In the metabolism of flavonoids, for example, dioxygenases are responsible for C-ring cleavage, which opens up the core structure for further degradation into smaller phenolic acids. nih.gov While the specific action on a trimethyl-substituted butoxyphenol is not detailed, the established role of dioxygenases in breaking down aromatic structures makes them a likely component of its degradation pathway in aerobic microbial environments.

Photochemical Degradation Pathways in Aquatic and Atmospheric Environments

In addition to microbial action, photochemical degradation is a significant abiotic process that contributes to the breakdown of phenolic compounds in the environment, particularly in sunlit surface waters and the atmosphere. umn.eduresearchgate.net This process can occur through direct or indirect mechanisms.

Direct photolysis occurs when a chemical compound absorbs light energy, specifically in the UV range, leading to the breaking of chemical bonds. taylorandfrancis.com For this to happen, the molecule must have a chromophore—a part of the molecule that can absorb light at specific wavelengths. Aromatic rings and double bonds are common chromophores that make compounds susceptible to direct photolysis. taylorandfrancis.com

The process begins with the absorption of a photon, which excites the molecule to a higher energy state. While many molecules release this energy and return to their ground state, some undergo chemical transformation. taylorandfrancis.com For phenolic compounds in aquatic environments, direct photolysis under UV irradiation can be a primary degradation route. rsc.org The efficiency of direct photolysis is influenced by factors such as light intensity, the compound's absorption spectrum, and the quantum yield (the efficiency of the absorbed light in causing a chemical change). taylorandfrancis.com The degradation rates are also often pH-dependent, as the speciation of the phenolic compound (protonated vs. deprotonated) can affect its light-absorbing properties and reactivity. rsc.orgnih.gov While the half-life for some related compounds like nonylphenol ethoxylates can be short in the atmosphere, it is significantly longer in water. wur.nl

FactorInfluence on Direct PhotolysisReference
Light Wavelength & IntensityShorter wavelengths (higher energy) are more effective. Higher intensity increases the rate. taylorandfrancis.com
Chemical StructurePresence of chromophores (e.g., aromatic rings, double bonds) is required for light absorption. taylorandfrancis.com
Quantum YieldMeasures the efficiency of absorbed light in causing a chemical reaction. Higher yield means faster degradation. taylorandfrancis.com
pH of the MediumCan alter the chemical's speciation, affecting its absorption spectrum and reactivity. rsc.orgnih.gov
Water MatrixConstituents like nitrite (B80452) can act as sensitizers, accelerating photolysis. rsc.org

Chemical Degradation Mechanisms in Environmental Matrices

Detailed studies on the chemical degradation of Phenol, 4-butoxy-2,3,6-trimethyl- in various environmental matrices are scarce. The following sections discuss the expected degradation behavior based on the known reactivity of similar chemical structures.

Hydrolytic Stability Studies

The structure of Phenol, 4-butoxy-2,3,6-trimethyl- contains a phenol ether linkage (butoxy group attached to the phenol). Aromatic ethers are generally more resistant to hydrolysis than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which makes the ether oxygen less nucleophilic. wikipedia.org Acid-catalyzed cleavage of aryl alkyl ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. libretexts.orgwikipedia.org This reaction usually results in the formation of a phenol and an alkyl halide. libretexts.org

However, under typical environmental pH conditions (pH 5-9), the rate of hydrolysis for aromatic ethers is expected to be very slow. Significant hydrolysis would likely only occur under more extreme acidic or basic conditions, which are not typical for most natural environmental compartments. Some studies on hindered phenolic antioxidants have shown that those with ester groups are prone to hydrolysis, while those with aryl para-bridged groups exhibit better stability. researchgate.net Given that Phenol, 4-butoxy-2,3,6-trimethyl- has an alkyl ether linkage, it is expected to be relatively stable towards hydrolysis under normal environmental conditions.

Table 1: General Hydrolytic Stability of Different Ether Types

Ether TypeGeneral Hydrolytic StabilityTypical Products of Acidic Cleavage
Dialkyl EtherSusceptible to acidic cleavageAlcohols and/or Alkyl Halides
Aryl Alkyl Ether Generally stable, requires strong acid Phenol and Alkyl Halide libretexts.org
Diaryl EtherVery stable to acidic cleavageNot readily cleaved

This table provides a general comparison; specific rates depend on the exact structure and reaction conditions.

Oxidative Degradation under Environmental Conditions

Phenol, 4-butoxy-2,3,6-trimethyl- is expected to undergo oxidative degradation in the environment, primarily driven by reactions with photochemically generated oxidants such as hydroxyl radicals (•OH). mdpi.com The presence of multiple electron-donating groups (three methyl groups and one butoxy group) on the phenol ring increases the electron density of the ring, making it more susceptible to electrophilic attack by oxidizing agents. acs.org

The oxidation of substituted phenols can be initiated by the abstraction of the phenolic hydrogen atom to form a phenoxy radical, or by the addition of an oxidant to the aromatic ring. acs.org The resulting intermediates can then undergo a series of reactions leading to the formation of hydroxylated and quinone-like products, and ultimately to ring cleavage. uc.pt Studies on other substituted phenols have shown that the rate of oxidation is influenced by the nature and position of the substituents on the aromatic ring. acs.orgmdpi.com Electron-donating groups generally increase the rate of oxidation. mdpi.com

In the atmosphere, vapor-phase 2,4,6-trimethylphenol (B147578) is degraded by reaction with photochemically-produced hydroxyl radicals with an estimated half-life of 16 hours. nih.gov Given the structural similarity, Phenol, 4-butoxy-2,3,6-trimethyl- is likely to have a comparable atmospheric fate.

Table 2: Relative Oxidation Rates of Substituted Phenols by Hydroxyl Radicals

CompoundSubstituentsRelative Reactivity
Phenol-Base
p-Cresol-CH₃Higher
2,4-Dimethylphenol-CH₃, -CH₃Higher
2,4,6-Trimethylphenol -CH₃, -CH₃, -CH₃ Even Higher
4-Chlorophenol-Cl (electron-withdrawing)Lower

This is an illustrative table based on general principles of electrophilic substitution. Actual rates for Phenol, 4-butoxy-2,3,6-trimethyl- would need to be experimentally determined.

Sorption and Transport Studies in Environmental Systems

Specific sorption and transport data for Phenol, 4-butoxy-2,3,6-trimethyl- are not available. However, its behavior can be predicted based on its chemical structure. The compound possesses both hydrophobic (butoxy group, trimethylated aromatic ring) and a weakly polar (phenolic hydroxyl) functional group. Such hydrophobic organic compounds (HOCs) have a tendency to sorb to organic matter in soil and sediment. mdpi.commit.edu

The extent of sorption is often correlated with the octanol-water partition coefficient (Kow). A higher Kow value indicates greater hydrophobicity and a stronger tendency for the compound to partition into organic phases like soil organic carbon. While the exact Kow for Phenol, 4-butoxy-2,3,6-trimethyl- is not reported, the presence of the butoxy and trimethyl groups suggests it would be significantly hydrophobic. For comparison, the log Kow of 2,4,6-trimethylphenol is 2.73. nih.gov The addition of a butoxy group would further increase this value.

Therefore, it is expected that Phenol, 4-butoxy-2,3,6-trimethyl- will exhibit significant sorption to soil and sediment, which will retard its transport through the environment. iwaponline.com The mobility of this compound in groundwater would likely be low, especially in aquifers with higher organic carbon content. iwaponline.com Its transport would be largely governed by the movement of particulate matter to which it is sorbed.

Table 3: Factors Influencing Sorption of Hydrophobic Organic Compounds

FactorInfluence on SorptionRationale
Compound Hydrophobicity (e.g., high Kow) Increases Sorption Stronger partitioning into organic matter. acs.org
Soil/Sediment Organic Carbon ContentIncreases SorptionProvides more sites for hydrophobic partitioning. mdpi.com
Clay Mineral ContentCan Increase SorptionProvides surface area for adsorption, though organic matter is often dominant for HOCs. mdpi.com
pHCan Influence (for ionizable compounds)Affects the speciation of the compound. For phenols, sorption may decrease at higher pH due to deprotonation.

This table outlines general principles governing the environmental sorption of hydrophobic compounds.

Applications in Advanced Materials Science and Chemical Innovation

Role as a Precursor or Intermediate in Polymer Chemistry Research

There is currently no available research in peer-reviewed journals or patent literature that describes the use of Phenol (B47542), 4-butoxy-2,3,6-trimethyl- as a precursor or intermediate in polymer chemistry. While related compounds such as 2,3,6-trimethylphenol (B1330405) are known to be used in the synthesis of polymers like polyphenylene ether (PPE), no such role has been documented for the 4-butoxy derivative. The steric hindrance from the three methyl groups combined with the butoxy group may influence its reactivity and suitability as a monomer or intermediate in polymerization reactions, but this remains speculative without experimental data.

Integration into Novel Functional Materials (e.g., UV absorbers and light stabilizers where chemistry is paramount)

No studies have been found that detail the integration of Phenol, 4-butoxy-2,3,6-trimethyl- into novel functional materials such as UV absorbers or light stabilizers. The effectiveness of a compound as a UV stabilizer often depends on its ability to absorb UV radiation and dissipate the energy through photophysical processes. While many phenolic compounds are used as antioxidants and stabilizers, the specific photoprotective properties of Phenol, 4-butoxy-2,3,6-trimethyl- have not been reported. For comparison, other substituted phenols and benzotriazole (B28993) derivatives are commonly employed as UV absorbers in various materials.

Exploration in Catalysis Research

A comprehensive search of chemical databases and research literature yielded no results on the exploration of Phenol, 4-butoxy-2,3,6-trimethyl- in catalysis research. Phenolic compounds can sometimes act as ligands for metal catalysts or as organocatalysts themselves. However, there is no indication in the available literature that this specific compound has been investigated for any catalytic activity.

Development of Analytical Standards for Environmental Monitoring Methodologies

There is no evidence to suggest that Phenol, 4-butoxy-2,3,6-trimethyl- has been developed or used as an analytical standard for environmental monitoring. The development of such standards typically requires a compound to be a known environmental contaminant or a metabolite of concern. As there are no reports of its environmental presence or toxicological significance, the impetus for developing a specific analytical standard for this compound appears to be absent.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Stereoselective Synthetic Routes

The synthesis of polysubstituted phenols, particularly those with specific stereochemistry, remains a significant challenge in organic chemistry. Future research could focus on developing novel stereoselective routes to access specific isomers or derivatives of 4-butoxy-2,3,6-trimethylphenol, which is crucial for understanding structure-activity relationships.

Currently, the synthesis of such compounds often relies on classical electrophilic aromatic substitution or nucleophilic substitution on a pre-existing phenol (B47542), which may offer limited control over the spatial arrangement of substituents, especially if chiral centers were to be introduced on the butyl chain or if the molecule were to be incorporated into a larger chiral structure.

Future synthetic strategies could explore:

Asymmetric Catalysis: Employing chiral catalysts to direct the enantioselective or diastereoselective formation of derivatives. For instance, asymmetric hydrogenation of a corresponding unsaturated precursor or a catalyzed cross-coupling reaction to introduce the butoxy group could yield specific stereoisomers.

Enzymatic Synthesis: Utilizing enzymes, such as laccases or peroxidases, in a controlled environment to catalyze the selective functionalization of the aromatic ring or the alkyl side chains.

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability of multi-step synthetic sequences. This could be particularly advantageous for handling reactive intermediates and optimizing reaction conditions with high precision.

A key intermediate class for stereoselective synthesis could be 3-diethoxyphosphoryltetrahydropyran-4-ones, which can be prepared through highly stereoselective addition of Gilman or Grignard reagents. nih.gov The reaction of homoallylic alcohols with aldehydes can also yield 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans, creating three new stereocenters in a single step. nih.gov

Table 1: Potential Stereoselective Synthetic Methodologies

MethodologyPotential AdvantageKey Challenge
Asymmetric CatalysisHigh stereocontrolCatalyst design and cost
Enzymatic SynthesisHigh selectivity, mild conditionsEnzyme stability and substrate scope
Flow ChemistryScalability, safety, controlInitial setup cost and complexity
Michael Addition to DihydropyranonesHigh stereoselectivityMulti-step synthesis of precursors

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The antioxidant properties and reaction mechanisms of phenolic compounds are of fundamental importance. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, can provide real-time observation of short-lived intermediates and transition states, offering unparalleled insight into the reaction dynamics of 4-butoxy-2,3,6-trimethylphenol.

Key areas of investigation would include:

Photo-oxidation and Degradation: Studying the initial steps of photo-oxidation upon exposure to UV light, which is critical for understanding its environmental fate and its stability in various applications. The formation of toxic α,β-unsaturated enedials and oxoenals from the oxidation of alkyl-substituted phenols by hydroxyl radicals and UV light has been reported, highlighting the importance of such studies. pnas.org

Radical Scavenging Mechanisms: Elucidating the kinetics and pathways of hydrogen atom transfer (HAT) or single electron transfer (SET) when reacting with various free radicals. The substituents on the aromatic ring significantly influence the reactivity of phenolic compounds with hydroxyl radicals. mdpi.com

Solvent Effects: Investigating how the surrounding solvent environment influences reaction pathways and the lifetime of excited states and radical intermediates.

These studies would generate crucial data for understanding its function as a potential stabilizer, antioxidant, or its degradation into other products in biological and environmental systems.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Future interdisciplinary work could focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing ML models to predict the antioxidant capacity, toxicity, or degradation rate of 4-butoxy-2,3,6-trimethylphenol and related compounds based on their molecular descriptors. mdpi.com These models can be trained on datasets of phenolic antioxidants to predict the potential of new compounds. nih.gov

Reaction Outcome Prediction: Utilizing deep learning models, trained on vast reaction databases, to predict the most likely products, yields, and optimal conditions for synthetic reactions involving this phenol. princeton.eduresearchgate.net This can streamline the development of new synthetic routes and minimize experimental effort. chemeurope.com

Spectral Prediction: Training ML algorithms to predict spectroscopic properties (e.g., NMR, IR, UV-Vis spectra), which can aid in the identification and characterization of new derivatives and degradation products. mdpi.com

Table 2: Applications of AI/ML in Phenolic Compound Research

AI/ML ApplicationPredicted ParameterPotential Impact
QSARBioactivity, ToxicityFaster screening of new derivatives
Reaction PredictionProduct structure, Reaction yieldOptimization of synthetic routes
Spectral AnalysisNMR/IR/UV-Vis SpectraRapid identification of compounds

Sustainable Chemistry and Circular Economy Considerations

Integrating 4-butoxy-2,3,6-trimethylphenol into a circular economy framework requires a holistic approach, from its synthesis to its end-of-life. researchgate.net This involves principles of green chemistry to minimize waste and environmental impact. mdpi.com

Key research areas include:

Bio-based Synthesis: Developing synthetic routes that utilize renewable feedstocks, such as lignin (B12514952) or other biomass-derived platform chemicals, to replace petroleum-based starting materials. patsnap.com

Catalytic Upgrading: Investigating the use of efficient and recyclable catalysts for its synthesis and for the conversion of potential waste streams from its production into valuable products.

Design for Degradability: Modifying the molecular structure to enhance its biodegradability without compromising its desired functional properties. This could involve introducing specific functional groups that are susceptible to microbial degradation.

Recycling and Valorization: Exploring methods to recover and reuse the phenol from industrial processes or to chemically transform it into other valuable molecules at the end of its life cycle, aligning with the principles of a circular economy. patsnap.comunipd.it The use of agro-industrial by-products in various applications is a growing area of interest that supports the circular economy. mdpi.com

Exploration of Broader Ecological Impacts Beyond Simple Degradation

While understanding the degradation pathway of 4-butoxy-2,3,6-trimethylphenol is important, its broader ecological impact warrants a more comprehensive investigation.

Future research should extend beyond simple degradation studies to include:

Metabolite Toxicity: Identifying the intermediate and final degradation products and assessing their toxicity to a range of organisms. The degradation of similar phenolic compounds, like Bisphenol A, can involve complex rearrangements and the formation of multiple metabolites. nih.gov

Bioaccumulation Potential: Evaluating the potential for this compound and its metabolites to accumulate in aquatic and terrestrial food webs.

Effects on Microbial Communities: Studying the impact of this phenol on the structure and function of soil and aquatic microbial communities, which are crucial for nutrient cycling and ecosystem health.

Endocrine Disruption Potential: Given that many substituted phenols exhibit endocrine-disrupting properties, it is crucial to assess this potential for 4-butoxy-2,3,6-trimethylphenol and its degradation products.

Q & A

Q. What are the recommended synthetic routes for preparing 4-butoxy-2,3,6-trimethylphenol in high purity for laboratory use?

The synthesis of 4-butoxy-2,3,6-trimethylphenol can be approached via nucleophilic aromatic substitution. Starting with 2,3,6-trimethylphenol (CAS 2416-94-6), the 4-position hydroxyl group can be functionalized using a butyl halide (e.g., 1-bromobutane) under alkaline conditions to introduce the butoxy group. Reaction optimization should focus on solvent choice (e.g., DMF or acetone), temperature (80–120°C), and catalysts like K₂CO₃ to enhance yield . Purity can be improved via column chromatography or recrystallization using non-polar solvents.

Q. Which analytical techniques are most effective for confirming the structure and purity of 4-butoxy-2,3,6-trimethylphenol?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile derivatives and detecting impurities. Compare fragmentation patterns with spectral libraries (e.g., NIST Chemistry WebBook) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the butoxy chain (δ ~3.5–4.0 ppm for -OCH₂-) and methyl substituents (δ ~2.1–2.5 ppm). DEPT-135 experiments clarify carbon hybridization .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 270 nm (characteristic of phenolic absorbance) ensure purity ≥98% .

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity and potential derivatization pathways of 4-butoxy-2,3,6-trimethylphenol?

Density Functional Theory (DFT) calculations can model electron density distribution to predict sites for electrophilic substitution (e.g., nitration or sulfonation). AI-driven synthesis platforms (e.g., Reaxys or Pistachio) propose feasible routes for derivatization, such as oxidation to quinones or cross-coupling reactions to generate biaryl structures . Reaction feasibility can be validated using small-scale exploratory experiments under inert atmospheres .

Q. What methodologies are recommended for assessing the environmental persistence and adsorption behavior of 4-butoxy-2,3,6-trimethylphenol in aqueous systems?

  • Adsorption Kinetics: Use activated carbon or biochar in batch experiments to measure adsorption capacity (qₑ). Model data with pseudo-second-order kinetics and Langmuir isotherms to determine maximum adsorption (qmax) .
  • Photodegradation Studies: Expose the compound to UV-Vis light in aqueous solutions (pH 5–9) and monitor degradation via LC-MS. Identify byproducts to assess ecological risks .

Q. How can researchers address contradictions in reported toxicity data for alkyl-substituted phenolic compounds?

Discrepancies often arise from variations in test organisms, exposure durations, or metabolite profiles. To resolve these:

  • Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) across multiple cell lines.
  • Perform in vivo studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents). Cross-reference with structurally similar compounds, such as isobutylated phenols, which show aquatic chronic toxicity (H410/H412) in regulatory databases .

Q. What strategies are effective for functionalizing 4-butoxy-2,3,6-trimethylphenol into bioactive analogs?

  • Reductive Amination: Introduce amino groups via catalytic hydrogenation (Pd/C or Raney Ni) to generate precursors for antimicrobial agents.
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append triazole moieties for anticancer screening .
  • Enzymatic Oxidation: Use laccase or peroxidase enzymes to synthesize dimers or polymers with enhanced antioxidant properties .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the stability of alkylated phenols under oxidative conditions?

Contradictory stability data may stem from differing experimental setups (e.g., oxidant strength, solvent polarity). Systematic studies should:

  • Compare oxidation with H₂O₂ (mild) vs. KMnO₄ (strong) in acidic/neutral media.
  • Monitor reaction progress via TLC or in-situ IR spectroscopy.
  • Validate products using high-resolution mass spectrometry (HRMS) to distinguish between quinone derivatives and degradation byproducts .

Methodological Best Practices

  • Safety Protocols: Use PPE (nitrile gloves, P95 respirators) and fume hoods to minimize exposure. Store the compound in amber glass under nitrogen to prevent autoxidation .
  • Data Reproducibility: Report detailed reaction conditions (solvent purity, catalyst loading, temperature gradients) to enable replication. Share spectral data in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.